![molecular formula C9H14N4O B3101318 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate CAS No. 1390654-97-3](/img/structure/B3101318.png)
1-Ethyl-2-hydrazino-1H-benzimidazole hydrate
Overview
Description
1-Ethyl-2-hydrazino-1H-benzimidazole hydrate is a unique chemical compound with the empirical formula C9H14N4O . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate can be represented by the SMILES string O.CCn1c(NN)nc2ccccc12 . This indicates that the molecule contains an ethyl group (CC), a benzimidazole ring (n1cnc2ccccc12), and a hydrazino group (NN) attached to the benzimidazole ring .Physical And Chemical Properties Analysis
1-Ethyl-2-hydrazino-1H-benzimidazole hydrate is a solid compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 357.8±25.0 °C at 760 mmHg, and a flash point of 170.2±23.2 °C . The compound has 4 H-bond acceptors and 3 H-bond donors .Scientific Research Applications
Synthesis and Antibacterial Properties
One study focused on synthesizing arylidene (benzimidazol-1-yl)acetohydrazones from ethyl (benzimidazol-1-yl)acetate through hydrazinolysis. These compounds, including variations of the 1H-benzimidazole framework, demonstrated potential antibacterial activity against various pathogens. The study also explored quantitative structure-activity relationships (QSAR) to correlate physicochemical properties with antibacterial activity, highlighting the importance of hydrophobicity, solubility, and molecular size in determining efficacy (El-kilany et al., 2015).
Antimicrobial and Antifungal Activities
Further research into 1H-benzimidazole derivatives showcased their antimicrobial properties. For example, compounds obtained by modifying 1H-benzimidazole with various chemical groups exhibited significant antimicrobial and antifungal activities. This underscores the compound's utility in developing new antimicrobial agents, with studies indicating the potential against both Gram-positive and Gram-negative bacteria, as well as fungi (Salahuddin et al., 2017).
Anticancer and Immunomodulatory Activities
Novel derivatives of 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole have shown promising results in anticancer and immunomodulatory activities. These compounds, derived from reactions involving hydrazine hydrate, demonstrated significant inhibition of nitric oxide production in macrophages and exhibited cytotoxicity against colon and hepatocellular carcinoma cells, suggesting their potential in cancer therapy (Abdel‐Aziz et al., 2009).
Anti-Inflammatory Activities
The anti-inflammatory potential of benzimidazole derivatives has been evaluated, with specific compounds showing effectiveness in reducing carrageenan-induced paw edema in rats. These findings point to the therapeutic promise of these compounds in treating inflammation-related conditions (Bhor & Sable, 2022).
properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)hydrazine;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.H2O/c1-2-13-8-6-4-3-5-7(8)11-9(13)12-10;/h3-6H,2,10H2,1H3,(H,11,12);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNOCYGSJCXPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NN.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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